molecular formula C19H18N6O2 B14972332 N-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14972332
M. Wt: 362.4 g/mol
InChI Key: MJVOLSFMRYAXLE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazolopyrimidine core, which is fused with a pyridine ring and substituted with a methoxyphenyl group.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazolopyrimidine core using reagents like halides or amines.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in signaling pathways related to inflammation and immune response . The compound binds to the active site of these enzymes, blocking their activity and thereby modulating the associated biological processes.

Comparison with Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H18N6O2/c1-12-16(18(26)24-14-5-7-15(27-2)8-6-14)17(13-4-3-9-20-10-13)25-19(23-12)21-11-22-25/h3-11,17H,1-2H3,(H,24,26)(H,21,22,23)

InChI Key

MJVOLSFMRYAXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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